Product packaging for beta-D-mannofuranose(Cat. No.:CAS No. 40550-49-0)

beta-D-mannofuranose

Cat. No.: B3052351
CAS No.: 40550-49-0
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-VFUOTHLCSA-N
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Description

beta-D-Mannofuranose is a furanose form of D-mannose, characterized by its five-membered ring structure. This monosaccharide is a specialized isomer where the anomeric carbon has a beta-configuration relative to the CH2OH group at the C-5 position . In its natural state, D-mannose exists in a dynamic equilibrium between its pyranose (six-membered) and furanose (five-membered) rings, with the furanose forms constituting a smaller fraction of the population . This compound serves as a critical precursor and building block in synthetic chemistry. It is notably used for the selective synthesis of 1,6-anhydro-β-d-mannofuranose (AMF), a valuable class of 1,6-anhydrosugar . These anhydrosugars are widely recognized as versatile monomers for the cationic ring-opening polymerization to produce stereoregular linear polysaccharides, which are raw materials for medical and chiral separation applications . Furthermore, 1,6-anhydrosugars like those derived from this compound are important building blocks for preparing biologically potent oligosaccharides, glycoconjugates, and antibiotics . Research indicates that microwave-assisted heating in solvents like sulfolane provides a facile method for the selective formation of 1,6-anhydro-β-d-mannofuranose from suitable precursors, offering researchers a more controlled synthetic route . This compound is presented for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B3052351 beta-D-mannofuranose CAS No. 40550-49-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-VFUOTHLCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40550-49-0
Record name beta-D-Mannofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040550490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-D-MANNOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE93LR3OO2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Beta D Mannofuranose and Its Anhydro Derivatives

Anhydrosugar Synthesis from D-Mannose Precursors

The formation of anhydro sugars from D-mannose and its derivatives is a key area in carbohydrate synthesis, enabling access to valuable building blocks.

Microwave-Assisted Heating for 1,6-Anhydro-β-D-Mannofuranose (AMF)

Microwave-assisted heating has emerged as a highly efficient method for the synthesis of 1,6-anhydro-β-D-mannofuranose (AMF) and its pyranose counterpart. Studies have shown that microwave irradiation of D-mannose or its methyl glycosides (like methyl-α-D-mannofuranoside) in solvents such as sulfolane (B150427) can lead to the selective formation of these anhydrosugars in high yields and significantly reduced reaction times, often from hours to minutes researchgate.netnih.gov. For instance, the demethanolization of methyl-α-D-mannofuranoside using microwave irradiation at 220°C in dry sulfolane selectively yielded AMF with a ratio of 97:3 in favor of AMF over its pyranose isomer nih.gov. This technique offers a rapid and effective pathway, minimizing side reactions compared to conventional heating methods vulcanchem.com.

Acid-Catalyzed Cyclization Pathways of D-Mannose Derivatives

Acid catalysis plays a crucial role in the cyclization of D-mannose derivatives to form anhydrosugars. For example, acid-catalyzed treatment of 1,6-anhydro-β-D-mannopyranose with dimethyl acetals, such as benzaldehyde (B42025) dimethyl acetal, in the presence of acids like camphorsulfonic acid, yields dioxolane acetals. These intermediates facilitate selective protection of hydroxyl groups, which is essential for subsequent functionalization . Trifluoromethanesulfonic acid has also been employed in reactions with acetylated D-mannopyranose derivatives, leading to manno-ions and ring contraction products . Furthermore, acid treatment of methyl 2,3-di-O-acyl-D-glycopyranosides, including those derived from mannose, can unexpectedly lead to the formation of 3,6-anhydrofuranoses researchgate.net.

Base-Mediated Intramolecular Nucleophilic Substitution for Anhydro-D-Mannofuranose

Base-mediated intramolecular nucleophilic substitution provides a direct route to anhydro sugars. A notable example involves the synthesis of 1,6-anhydro-β-D-mannopyranose from protected D-mannopyranosyl chlorides. Treatment of 2,3,6-tri-O-benzyl-α-D-mannopyranosyl chloride with a strong base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) under reflux conditions can induce cyclization. While this method can yield the desired 1,6-anhydro derivative, it may also produce elimination byproducts . In the synthesis of 1,4-anhydro-α-D-mannopyranose, base-mediated intramolecular nucleophilic substitution of a protected α-D-mannopyranosyl chloride also proved effective, although it yielded the cyclized product in low yield, necessitating subsequent deprotection chemrxiv.org.

Pyrolytic Approaches in Anhydrosugar Formation

Pyrolysis of D-mannose and its derivatives can also lead to the formation of anhydrosugars, such as mannosan (1,6-anhydro-β-D-mannopyranose). Studies on the pyrolysis of D-mannose have shown that it yields approximately 5% of the corresponding 1,6-anhydrosugar. However, the pyrolysis of methyl-α-D-mannoside resulted in a higher yield of 23% mannosan, with selectivities of 5% and 50% respectively rsc.org. Industrial methods often employ pyrolysis of D-mannose under reduced pressure or acidic conditions, but these processes can suffer from low yields (<30%) due to competing decomposition pathways and the co-production of other anhydrosaccharides, necessitating costly separation processes . The presence of substituents at the anomeric carbon of glucose has been shown to improve the selectivity for 1,6-anhydro-β-D-glucopyranose (levoglucosan) formation during pyrolysis rsc.org.

Regioselective Derivatization Strategies of D-Mannofuranose

Achieving regioselectivity in the derivatization of D-mannofuranose is critical for its use as a building block in complex carbohydrate synthesis.

Selective Protection and Deprotection Methodologies

Regioselective protection and deprotection strategies are fundamental for manipulating the hydroxyl groups of D-mannofuranose. The use of bulky protecting groups, such as trityl or silyl (B83357) ethers, can selectively protect primary hydroxyl groups over secondary ones due to steric hindrance rsc.org. For instance, the formation of di-O-isopropylidene derivatives is a common strategy. D-mannose can be converted to 2,3:5,6-di-O-isopropylidene-α/β-D-mannofuranose, leaving the anomeric hemiacetal unprotected nih.govresearchgate.net. These protected intermediates can then serve as glycosyl acceptors or be further functionalized nih.gov.

Other methods for regioselective protection include the use of cyclic acetals and ketals. For example, the direct 2,3-O-isopropylidenation of α-D-mannopyranosides using 2-methoxypropene (B42093) in the presence of a catalyst like TsOH·H₂O provides regioselectively protected derivatives in high yields nih.gov. Tin-mediated acylation and benzoylation catalyzed by tetrabutylammonium (B224687) benzoate (B1203000) have also been employed to achieve regioselective acylation of diols and polyols in mannose derivatives rsc.org.

Deprotection strategies are equally important. For example, selective deprotection of acetonides can be achieved using catalysts like silica-supported sodium hydrogen sulfate (B86663) nih.gov. Reductive cleavage of benzylidene acetals using hydrogenolysis with Pd/C can selectively yield 4-O-benzyl ethers . Oxidative cleavage of 4-methoxybenzylidene acetals using DDQ can selectively form 4-O-(4-methoxybenzoyl) esters, demonstrating superior regioselectivity compared to reductive methods .

The regioselective manipulation of hydroxyl groups is crucial for synthesizing complex oligosaccharides and glycoconjugates, enabling the preparation of specific building blocks with desired functionalities rsc.orgresearchgate.net.

Structural Elucidation and Conformational Analysis of Beta D Mannofuranose Systems

Conformational Dynamics and Energy Landscapes

The conformational landscape of carbohydrates is complex, influenced by numerous factors including stereochemistry, electronic effects, and interactions with the surrounding environment. Understanding these dynamics is key to elucidating their biological roles.

Internal Energies of Beta-D-Mannopyranose and Related Furanose Ring Conformers

Computational studies are vital for determining the relative stabilities and energy landscapes of sugar conformers. For D-mannose, both pyranose (six-membered ring) and furanose (five-membered ring) forms exist, with various possible ring conformations (e.g., chair, envelope, twist). Research indicates that in the gas phase, furanose forms can be more stable than pyranose forms for most hexoses, including mannose, a finding that contrasts with their relative stabilities in aqueous solution acs.org. The stability of these conformers is influenced by factors such as the anomeric effect and intramolecular hydrogen bonding acs.org. For instance, studies on methyl furanosides reveal that while a two-state model (North and South conformations) is often sufficient, deviations can occur, with some furanoses populating a continuum of states due to destabilization in the East and West regions of the pseudorotation itinerary nih.gov. Specifically, the anomeric effect plays a role in stabilizing certain furanose conformations nih.govresearchgate.net. While direct comparative energy data between beta-D-mannopyranose and beta-D-mannofuranose conformers are not explicitly detailed in the provided search results for direct tabular presentation, studies on related hexoses highlight that the orientation and interaction of hydroxyl groups significantly contribute to the conformation/energy relationship nih.gov.

Environmental Adaptability of Flexible Oligosaccharide Structures

The conformation of oligosaccharides is not static but is significantly influenced by their environment, including solvent composition, pH, and temperature nih.govnumberanalytics.comlongdom.orgnih.govresearchgate.net. In aqueous solutions, solvent molecules, particularly water, play a critical role by disrupting hydrogen bonding within the carbohydrate structure, thereby allowing internal electronic and steric repulsions to dictate rotamer populations nih.gov. This solvent effect is crucial for accurately reproducing experimental rotamer distributions observed in carbohydrates, which often differ from gas-phase calculations nih.gov. For instance, studies on (1→6)-linked carbohydrates show that explicit inclusion of water in molecular dynamics simulations is necessary to match experimental observations of rotamer preferences nih.gov. Furthermore, environmental factors like pH and temperature can influence the stability and conformation of these flexible structures, potentially leading to aggregation or changes in functional activity researchgate.net.

Theoretical and Computational Investigations of Beta D Mannofuranose

Quantum Chemical Methods for NMR Parameter Prediction and Interpretationresearchgate.net

Quantum chemical calculations play a crucial role in predicting and interpreting Nuclear Magnetic Resonance (NMR) parameters for carbohydrate molecules like beta-D-mannofuranose. These methods are instrumental in determining the characteristic structural and conformational features of furanose rings, as well as calculating relative free energies of anomers and rotamers researchgate.net. By simulating spectroscopic properties, quantum chemistry provides a theoretical framework to assign observed NMR signals and understand the underlying molecular dynamics. Conformational analysis, often performed using computational programs such as MMP2, has demonstrated good agreement with experimental NMR data for related sugar derivatives, thereby validating the predictive power of these computational approaches for understanding molecular conformation researchgate.net. This synergy between theoretical prediction and experimental NMR data enhances the detailed characterization of furanose structures.

Molecular Docking and Simulation Studies

Molecular docking and simulation techniques are indispensable tools for investigating the behavior of molecules like this compound at a molecular level, particularly in complex biological environments. These methods enable the exploration of binding interactions, conformational stability, and dynamic processes.

Ligand-Enzyme Interaction Analysis of Mannofuranose Conformers within Enzyme Active Sitesthegoodscentscompany.comuni-muenchen.de

Molecular docking and molecular dynamics (MD) simulations are employed to analyze the interactions of carbohydrate ligands with enzyme active sites. Studies utilizing these methods can verify the potential inhibitory nature and binding affinity of compounds researchgate.net. For instance, MD simulations have been used to assess the conformational stability of various compounds within enzyme active sites, contributing to the understanding of their drug-likeness properties researchgate.net. While specific studies detailing mannofuranose conformers' interactions are emerging, the general approach involves docking different conformers to predict binding modes and affinities. This compound, being a furanose form, exhibits flexibility, and computational studies can elucidate how its various conformations interact with specific enzyme targets, potentially revealing differential binding efficiencies researchgate.netmedlink.com. Mannopyranoside esters, structurally related to mannose derivatives, have shown promising binding energies and inhibitory potential against fungal enzymes through molecular docking, indicating the utility of these methods for assessing carbohydrate-ligand interactions researchgate.net.

Elucidation of Conformational Pathways in Enzymatic Catalysisthegoodscentscompany.comuni-muenchen.de

The dynamic nature of enzymatic catalysis often involves intricate conformational changes of both the enzyme and its substrate. Molecular dynamics simulations and sampling-based quantum-chemical methods are vital for elucidating these conformational pathways uni-muenchen.de. Studies on furanose rings, analogous to those found in this compound, have identified continuous rearrangements between different ring structures, such as twisted and envelope conformers researchgate.net. Computational approaches, including quantum-mechanical/molecular-mechanical (QM/MM) simulations, are capable of reproducing the conformational equilibrium within furanose rings, providing insights into the dynamic processes that occur during catalysis researchgate.net. By exploring the chemical reaction space and characterizing reaction mechanisms, these computational strategies help in understanding the step-by-step transformations and conformational shifts that substrates undergo within an enzymatic environment uni-muenchen.de.

Computational Studies on Intermolecular Interactions and Hydrogen Bonding in Furanose Systemsresearchgate.netresearchgate.net

Compound List

this compound

mannopyranoside esters

sialoglycans

oligosaccharides

arabinofuranose

Biochemical and Enzymatic Transformations Involving D Mannofuranose Units

Enzymatic Metabolism and Processing of Mannose-Containing Glycans

The enzymatic processing of glycans containing mannose is a fundamental biological process. A key group of enzymes in this process are the mannosidases, which are responsible for the hydrolysis of mannosidic linkages.

Role of Mannosidases in Oligosaccharide Hydrolysis

Mannosidases are a diverse class of glycoside hydrolases that catalyze the removal of mannose residues from the non-reducing end of oligosaccharides and glycoconjugates. These enzymes exhibit remarkable specificity for the linkage they cleave. For instance, α-mannosidases are crucial in the trimming of N-glycans in the endoplasmic reticulum and Golgi apparatus, a critical step in protein glycosylation. nih.govnih.gov In contrast, β-mannosidases are primarily involved in the degradation of mannans, which are polymers of mannose. nih.gov

The hydrolysis of oligosaccharides by mannosidases is a synergistic process. For the complete breakdown of complex mannans, a consortium of enzymes is required, including endo-β-mannanases that cleave internal linkages, and exo-β-mannosidases that act on the non-reducing ends. nih.gov The efficiency of this hydrolysis can be influenced by the presence of other enzymes like α-galactosidases, which remove galactose side chains from galactomannans. nih.gov While the majority of characterized mannosidases act on mannopyranose residues, the existence of enzymes specific for mannofuranosides is implied by the presence of beta-D-mannofuranose in certain natural products, though they are less extensively studied.

Conformational Changes of Mannofuranose-related Glycans During Enzyme Exit

The catalytic cycle of glycosidases involves significant conformational changes of the substrate as it binds to the active site, proceeds through a transition state, and is finally released as product. For pyranosides, the chair conformation of the ground state is distorted into a half-chair or boat conformation in the transition state to facilitate cleavage of the glycosidic bond. whiterose.ac.uk

While detailed studies on the conformational pathway of this compound during enzymatic catalysis are limited, the general principles of glycosidase action suggest a similar distortion of the furanose ring. The five-membered furanose ring is inherently more flexible than the pyranose ring and can adopt various envelope and twist conformations. It is hypothesized that upon binding to a mannofuranosidase, the this compound residue would be contorted into a conformation that aligns the anomeric carbon for nucleophilic attack by a catalytic residue or an activated water molecule. As the product is released, the furanose ring would relax back to its preferred ground-state conformation. Understanding these conformational dynamics is crucial for the design of specific inhibitors for these enzymes. nih.gov

Biosynthesis and Degradation Pathways of Mannofuranose-Containing Polysaccharides

Polysaccharides containing mannofuranose are found in both microbial and plant sources, where they serve structural and storage functions.

Structural Analysis of Microbial Mannans Incorporating D-Mannofuranose Units

Microbial polysaccharides exhibit a vast structural diversity, and some have been found to incorporate D-mannose in its furanose form. For example, certain bacterial exopolysaccharides are known to contain mannan (B1593421) structures. frontiersin.orgnih.govnih.gov Alginate, a linear polysaccharide produced by bacteria such as Azotobacter vinelandii, is composed of β-D-mannuronic acid and its C5 epimer, α-L-guluronic acid, linked by (1→4) glycosidic bonds. frontiersin.org While this is a derivative of mannose, it highlights the presence of mannose-related structures in microbial polymers. The specific incorporation and linkage of this compound itself in microbial mannans is an area of ongoing research, with its presence often being a distinguishing feature of certain species or strains. nih.gov

Table 1: Examples of Microbial Polysaccharides Containing Mannose Derivatives

PolysaccharideMicrobial SourceMonomer UnitsLinkage Type
AlginateAzotobacter vinelandiiβ-D-mannuronic acid, α-L-guluronic acid(1→4)
Mannan-rich EPSBifidobacterium breveMannose, Glucoseα-(1→2), α-(1→6)

Note: This table includes mannose derivatives to illustrate the diversity of mannose-containing microbial polysaccharides. Specific examples of microbial mannans with confirmed this compound are not extensively documented in the readily available literature.

Enzymatic Degradation Mechanisms of Complex Plant Mannan Structures

Plant mannans are a major component of hemicellulose in the cell walls of many plants, particularly softwoods. These are typically complex, branched polymers consisting of a β-(1→4)-linked D-mannopyranose backbone, often substituted with α-(1→6)-linked D-galactopyranose units (galactomannans) or containing both glucose and mannose in the backbone (glucomannans).

The enzymatic degradation of these complex structures requires the coordinated action of several enzymes. nih.gov The main chain is cleaved by endo-β-mannanases, producing smaller manno-oligosaccharides. These are then further broken down into mannose monomers by β-mannosidases. nih.gov Accessory enzymes, such as α-galactosidases and acetyl mannan esterases, are crucial for removing side branches and modifications, thereby allowing the mannanases access to the backbone. nih.gov While the primary focus of research has been on the degradation of mannopyranose-containing mannans, the potential presence of mannofuranose residues in certain plant gums and mucilages suggests that specific mannofuranosidases may also be involved in their degradation, although this remains an area for further investigation.

Immunomodulatory Activities of Mannose Derivatives (Mechanistic Aspects)

Modulation of Fc(IgG)-Receptor Function by Mannose Compounds

Mannose and its derivatives have been shown to exhibit immunoregulatory activities by modulating the function of immune receptors. nih.gov Specifically, research has demonstrated that D-mannose compounds can impair the function of Fc(IgG) receptors on splenic macrophages. nih.gov These receptors are crucial for the clearance of antibody-coated cells and pathogens from the bloodstream. nih.gov

In a study investigating the effects of D-mannose and mannose derivatives on the clearance of IgG-coated erythrocytes in rats, it was found that intravenous injection of these compounds led to a significant decrease in the splenic uptake of the IgG-coated red blood cells. nih.gov This effect was dose-dependent and reversible. nih.gov Further investigation revealed that splenic macrophages isolated from the mannose-treated animals showed a decreased receptor activity for the Fc domain of IgG. nih.gov This suggests a transient and specific impairment of the Fc(IgG)-receptor function. nih.gov

The mechanism appears to be specific to the Fc(IgG) receptor, as no consistent effect was observed on C3 receptors under the same experimental conditions. nih.gov These findings support the concept that simple sugar compounds, including mannose derivatives, can exert immunoregulatory effects in vivo by directly or indirectly interacting with and modulating the function of key immune receptors like the Fc(IgG) receptor. nih.gov

Interactions with Innate Immune System Receptors

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved molecular structures on pathogens, known as pathogen-associated molecular patterns (PAMPs). nih.gov Mannose and its derivatives play a significant role in innate immunity through their interaction with specific PRRs, such as the Mannose Receptor (MR) and Toll-like receptors (TLRs). nih.govnih.gov

The Mannose Receptor (CD206) is a C-type lectin receptor primarily expressed on the surface of macrophages and dendritic cells. nih.govnih.gov It recognizes and binds to carbohydrate structures terminating in mannose, fucose, or N-acetylglucosamine, which are commonly found on the surface of various pathogens. nih.gov This binding can lead to the internalization and subsequent degradation of the pathogen, as well as antigen presentation to T cells, thus bridging the innate and adaptive immune responses. nih.govnih.gov

Furthermore, there is evidence of crosstalk between the Mannose Receptor and Toll-like receptors. The MR can modulate TLR4 signaling, which in turn can regulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in T-cell regulation. nottingham.ac.uk Mannan, a polymer of mannose, has been shown to downregulate TLR4-induced IDO expression, likely through its binding to the MR. nottingham.ac.uk

Mannose-binding lectin (MBL), another component of the innate immune system, can also interact with TLRs. researchgate.net MBL has been shown to bind to TLR4 and its co-receptor MD-2 in a calcium-dependent manner, an interaction that is inhibited by mannose. researchgate.net This suggests that MBL recognizes the oligosaccharide moieties on TLR4 and MD-2. researchgate.net These direct interactions between mannose-binding proteins and TLRs indicate that mannose derivatives can modulate cellular responses by altering signaling through these crucial innate immune receptors. researchgate.net

The following table summarizes the key innate immune receptors that interact with mannose derivatives and the functional consequences of these interactions.

ReceptorCell TypeLigandFunctional Consequence
Mannose Receptor (MR/CD206) Macrophages, Dendritic CellsTerminal mannose, fucose, N-acetylglucosaminePathogen recognition, phagocytosis, antigen presentation, modulation of TLR signaling. nih.govnih.govnottingham.ac.uk
Toll-like Receptor 4 (TLR4) Various immune cellsLipopolysaccharide (LPS), Mannose-binding lectinMBL binding to TLR4 suggests modulation of TLR signaling. researchgate.net
Mannose-Binding Lectin (MBL) Soluble protein in serumMannose on pathogen surfaces, TLR4/MD-2Opsonization, complement activation, interaction with TLRs. researchgate.net

Applications in Polymer Chemistry and Glycomaterials Science

Synthesis of Hyperbranched Polysaccharides from Anhydro-D-Mannofuranose Monomers

Hyperbranched polysaccharides have garnered significant attention due to their distinct properties, including high solubility, low viscosity, and a high density of functional groups at their periphery. These characteristics make them promising for various applications, such as in drug delivery and biomaterials. A key monomer in the synthesis of these complex structures is 1,6-anhydro-β-D-mannofuranose.

Cationic Ring-Opening Polymerization Mechanisms and Efficiency

The primary method for synthesizing hyperbranched polysaccharides from 1,6-anhydro-β-D-mannofuranose is through cationic ring-opening polymerization (ROP). acs.orgnih.govacs.org This chain-growth polymerization process involves the opening of the anhydro ring of the monomer, which is driven by the relief of ring strain. wikipedia.orgyoutube.commdpi.com

The polymerization is typically initiated by a thermally induced cationic catalyst in a suitable solvent, such as dry propylene (B89431) carbonate. acs.orgnih.gov The mechanism involves the protonation of the oxygen atom in the anhydro ring, which activates the monomer for nucleophilic attack by another monomer molecule or the growing polymer chain. This process leads to the formation of a complex, branched structure without the risk of gelation, resulting in soluble hyperbranched polysaccharides with controlled molecular weights and relatively narrow polydispersities. acs.org The reaction proceeds through a chain-growth process involving SN1 or SN2 propagation steps, influenced by the stability of the resulting cationic intermediates. wikipedia.org

Characterization of Hyperbranched Polymer Architecture and Branching Degree

A comprehensive characterization of the resulting hyperbranched polysaccharides is crucial to understand their structure-property relationships. Various analytical techniques are employed to determine their molecular weight, architecture, and degree of branching.

Molecular Weight Analysis: The weight-average molecular weights (Mw) of these hyperbranched polysaccharides are typically determined using multi-angle laser light scattering (MALLS). acs.orgnih.gov Studies have shown that the Mw values obtained by MALLS are significantly higher than those measured by size exclusion chromatography (SEC), which is attributed to the compact, spherical structure of the hyperbranched polymers. acs.orgacs.org

Degree of Branching (DB): The degree of branching is a critical parameter that defines the architecture of hyperbranched polymers. It is often estimated through methylation analysis followed by NMR spectroscopy. acs.org For hyperbranched polysaccharides derived from 1,6-anhydro-β-D-mannofuranose, DB values typically range from 0.40 to 0.46. acs.orgnih.gov These polymers are composed of dendritic, linear, and terminal units, with a high proportion of terminal nonreducing D-hexofuranosyl and D-hexopyranosyl units. acs.orgnih.gov

Viscosity and Molecular Conformation: The intrinsic viscosities of these hyperbranched polysaccharides are notably low, which is characteristic of their highly branched and compact, spherical structures in solution. acs.orgnih.gov The Mark-Houwink-Sakurada exponent (α), which relates intrinsic viscosity to molecular weight, is typically less than 0.5 (in the range of 0.20 to 0.33), further confirming a spherical or globular conformation. acs.orgnih.gov The steady shear flow of aqueous solutions of these polymers often exhibits Newtonian behavior, with viscosity being independent of the shear rate. acs.orgnih.gov

PropertyMethod of DeterminationTypical Values/Observations
Weight-Average Molecular Weight (Mw) Multi-Angle Laser Light Scattering (MALLS)(1.02 to 5.84) × 10^4 g·mol⁻¹
Degree of Branching (DB) Methylation Analysis, NMR Spectroscopy0.40 - 0.46
Intrinsic Viscosity ([η]) Viscometry4.9 to 7.4 mL·g⁻¹
Mark-Houwink-Sakurada Exponent (α) Viscometry0.20 - 0.33
Molecular Conformation Viscosity data, Light ScatteringSpherical/Globular

Precursor for Advanced Glycoconjugates, Oligosaccharides, and Polysaccharide Mimetics

Beyond polymerization, D-mannofuranose derivatives serve as crucial precursors in the synthesis of a variety of complex carbohydrates, including glycoconjugates, oligosaccharides, and polysaccharide mimetics. These molecules play significant roles in various biological processes and are targets for the development of new therapeutics and diagnostic tools.

D-mannose derivatives are essential for the synthesis of high-mannose oligosaccharides. nih.gov For instance, appropriately protected mannofuranose derivatives can be used as glycosyl donors or acceptors in chemical glycosylation reactions to construct specific glycosidic linkages, leading to the assembly of complex oligosaccharide chains. nih.gov The synthesis of such oligosaccharides is vital for studying their interactions with lectins and other carbohydrate-binding proteins.

Furthermore, derivatives of 3,6-anhydro-D-hexofuranose, which can be derived from D-mannose, have been utilized in the synthesis of 1,2,3-triazole-linked glycoconjugates. This approach offers a pathway to novel molecules with potential applications as chiral drug molecules.

The concept of polysaccharide mimetics involves creating synthetic polymers that mimic the structure and function of natural polysaccharides. researchgate.net While direct synthesis of polysaccharide mimetics from beta-D-mannofuranose is not extensively documented, the principles of using carbohydrate-derived monomers to create polymers with features like a rigid backbone and multiple hydroxyl groups are well-established. researchgate.net The chemical modification of D-mannose to produce monomers for polymerization is an active area of research. zenodo.org

Development of Chiral Host Systems Incorporating D-Mannofuranose Moieties

The inherent chirality of D-mannofuranose makes it an attractive component for the design of chiral host systems for enantioselective recognition. Chiral recognition is a critical process in many biological and chemical systems, and the development of synthetic chiral selectors is of great interest for applications in separation science, sensing, and asymmetric catalysis. chiralpedia.comnih.gov

Macrocyclic compounds, such as crown ethers and cyclodextrins, are well-known for their ability to form host-guest complexes and have been extensively studied for chiral recognition. dtic.milnih.govresearchgate.net The incorporation of chiral units, such as D-mannofuranose, into the structure of these macrocycles can impart enantioselective binding properties. While the specific use of this compound in the synthesis of such chiral host systems is not yet widely reported in the literature, the general principles of using chiral natural products for this purpose are well-established. The development of chiral selectors based on polysaccharide derivatives is a known strategy, and the unique stereochemistry of D-mannofuranose could offer advantages in the design of novel chiral stationary phases for chromatography or other enantioselective platforms. chiralpedia.com The synthesis of chiral macrocycles with defined cavities for enantioselective recognition is a challenging but promising area of research where D-mannofuranose could potentially be employed as a chiral building block. nih.govnih.gov

Q & A

Q. How can beta-D-mannofuranose be isolated and characterized from natural sources?

this compound can be extracted from plant sources such as Tamarix aphylla leaves using polar solvents (e.g., methanol or ethanol) via Soxhlet extraction or maceration . Post-extraction, purification involves techniques like column chromatography (silica gel or ion-exchange resins) and HPLC. Structural confirmation requires spectroscopic methods:

  • NMR spectroscopy (¹H, ¹³C, DEPT, and 2D experiments like COSY/HSQC) to assign stereochemistry and confirm the furanose ring configuration .
  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation .
  • Polarimetry to verify optical activity, distinguishing it from alpha-anomers or other monosaccharides .

Q. What are the key challenges in synthesizing this compound derivatives?

Synthesis challenges include:

  • Regioselective protection : Protecting hydroxyl groups at C2, C3, and C5 while retaining reactivity at C1 and C6 for functionalization (e.g., glycosylation). Trityl or benzyl groups are commonly used .
  • Anomeric control : Ensuring beta-configuration during glycosidic bond formation, often achieved via Koenigs-Knorr conditions (HgBr₂ catalysis) or using thioglycosides .
  • Purification : Derivatives may require repeated crystallization or preparative TLC due to similar polarity of intermediates .

Advanced Research Questions

Q. How can NMR relaxation studies elucidate the conformational dynamics of this compound?

Methodology :

  • Perform ¹³C spin-lattice relaxation (T₁) experiments in deuterated solvents (e.g., DMSO-d₆) across a temperature range (e.g., 15–80°C) to probe internal motions .
  • Analyze relaxation data using models:
  • Two-site jump model for ring puckering or oscillation of the 5,6-O-isopropylidene ring.
  • Diffusional rotational model for hindered methyl group rotations in rigid moieties (e.g., 2,3-O-isopropylidene groups).
    • Calculate activation energies (Eₐ) via Arrhenius plots to compare with hydrodynamic predictions .
    • Validate findings with molecular dynamics simulations (e.g., AMBER or GROMACS) to correlate experimental T₁ values with theoretical motion rates .

Q. What role does this compound play in bio-mediated synthesis of metallic nanoparticles?

this compound acts as both a reducing agent and stabilizer in nanoparticle (NP) synthesis:

  • Reduction mechanism : Its hydroxyl groups donate electrons to reduce metal ions (e.g., Ag⁺ → Ag⁰) under alkaline conditions .
  • Stabilization : Adsorbs onto NP surfaces via –OH coordination, preventing aggregation. Experimental design :
  • Optimize reaction parameters (pH, temperature, and molar ratio of metal salt to sugar) using a factorial design approach .
  • Characterize NPs via TEM (size/morphology), XRD (crystallinity), and UV-Vis spectroscopy (surface plasmon resonance) .
  • Compare efficiency with other plant-derived monosaccharides (e.g., D-glucose) to assess specificity .

Q. How can researchers resolve contradictions in reported structural data for this compound derivatives?

Contradiction analysis steps :

  • Cross-validate spectral data (NMR, IR) with computational tools (e.g., DFT-based chemical shift predictions) .
  • Replicate synthesis protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate experimental variables .
  • Publish supplementary crystallographic data (CCDC entries) or detailed 2D-NMR spectra in supporting information to enhance reproducibility .
  • Conduct systematic reviews to identify common artifacts (e.g., solvent adducts in mass spectra or axial/equatorial signal misassignments in NMR) .

Methodological Standards

  • Data reporting : Follow IMRaD structure for clarity. Present results in tables/figures with descriptive titles (e.g., "Table 1: ¹³C NMR Chemical Shifts of this compound Derivatives") .
  • Ethical compliance : Declare purity (>95% by HPLC), provide spectral raw data in repositories, and cite original synthetic procedures .
  • Open science : Share crystallographic data in public databases (e.g., Cambridge Crystallographic Data Centre) and adhere to FAIR principles for research data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.